molecular formula C25H35NO4S B608626 VX-222 CAS No. 1026785-55-6

VX-222

Cat. No.: B608626
CAS No.: 1026785-55-6
M. Wt: 445.6 g/mol
InChI Key: WPMJNLCLKAKMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Lomibuvir

Lomibuvir (C₂₅H₃₅NO₄S), initially designated as VX-222 or VCH-222, emerged from collaborative efforts between Vertex Pharmaceuticals and ViroChem Pharma during the late 2000s. Its development marked a strategic shift toward non-nucleoside inhibitors (NNIs) targeting hepatitis C virus (HCV) replication. Early preclinical studies demonstrated its efficacy against HCV genotype 1 (GT1), with Phase 1 clinical trials (2008–2009) revealing a median 3.7 log₁₀ reduction in viral RNA after three days of monotherapy. This performance positioned lomibuvir as a candidate for combination regimens, particularly with HCV protease inhibitors like telaprevir.

Key Milestones in Development:

Year Development Phase Achievement
2008 Preclinical Identification of thumb domain II binding mechanism
2009 Phase 1 3.7 log₁₀ HCV RNA reduction in GT1 patients
2010 Phase 2 Initiation of combination studies with telaprevir
2012 Research Expansion Exploration against SARS-CoV-2 polymerase

Significance in Antiviral Research

Lomibuvir’s significance lies in its allosteric inhibition strategy, which avoids direct competition with nucleotide substrates. By targeting the NS5B RNA-dependent RNA polymerase (RdRp), it disrupts viral replication with high specificity. Notably, lomibuvir exhibited synergistic effects in interferon-free regimens, achieving sustained virologic response (SVR) rates of 67–90% in combination therapies. Beyond HCV, its inhibitory activity against SARS-CoV-2 RdRp (EC₅₀ = 0.07 μM) underscores its potential as a broad-spectrum antiviral candidate.

Classification as a Non-nucleoside Polymerase Inhibitor

Lomibuvir belongs to the thiophene-2-carboxylic acid derivatives , a class of NNIs that bind to the thumb domain II allosteric site of HCV NS5B (Figure 1). Unlike nucleoside analogs, which incorporate into nascent RNA chains, lomibuvir stabilizes the polymerase in a closed conformation, preferentially inhibiting primer-dependent RNA elongation over de novo initiation.

Biochemical Profile:

Parameter Value Significance
Kd (NS5B binding) 17 nM High affinity for GT1 NS5B
EC₅₀ (HCV replicon) 5.2 nM (GT1b) Superior potency vs. GT1a (23.3 nM)
Selectivity Ratio (Human DNA pol. α/β/γ) IC₅₀ ≥56 μM Minimal off-target effects

Structural Features :

  • Core : 5-Amino-1,2,3-triazole-4-carboxamide scaffold
  • Substituents : 3,3-Dimethylbutynyl group enhances hydrophobic interactions with NS5B residues (L419, M423)
  • Stereochemistry : trans-4-Hydroxycyclohexyl moiety critical for binding specificity

Research Timeline and Discovery Process

The discovery of lomibuvir involved iterative structure-activity relationship (SAR) optimization. Initial leads from thiophene-2-carboxylic acid analogs showed moderate NS5B inhibition but poor pharmacokinetics. Key modifications included:

  • Scaffold Refinement : Introduction of a lactam side chain improved metabolic stability and oral bioavailability (30% in rats).
  • Stereochemical Optimization : Trans-configured cyclohexyl groups enhanced binding to the hydrophobic thumb pocket.
  • Resistance Mitigation : While M423T mutations conferred >100-fold resistance to filibuvir, lomibuvir retained partial efficacy against I482L variants.

Clinical Development Phases:

  • Phase 1b (2009) : Monotherapy (750 mg BID) reduced HCV RNA by 3.1–3.4 log₁₀.
  • Phase 2a (ZENITH Trial) : Quadruple therapy (this compound + telaprevir + peginterferon + ribavirin) achieved 90% SVR24.
  • Post-HCV Research : Repurposing studies identified anti-SARS-CoV-2 activity via RdRp inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMJNLCLKAKMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025603
Record name Lomibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026785-55-6
Record name Lomibuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026785556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomibuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3,3-dimthylbut-1-ynyl)-3-((1R,4R)-N-((1R, 4R)-4-hydroxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMIBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L2LF4A2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Structure Assembly

The thiophene carboxylate core is synthesized via a Friedel-Crafts acylation reaction, employing aluminum chloride as a catalyst in dichloromethane at 0–5°C. This step introduces a ketone functional group, which is subsequently reduced using sodium borohydride in methanol to yield the corresponding alcohol. The alcohol intermediate undergoes nucleophilic substitution with a brominated aryl moiety, facilitated by potassium carbonate in dimethylformamide (DMF) at 80°C, to install the secondary aromatic ring.

Final Coupling and Deprotection

The protected intermediate is coupled to a substituted pyridine derivative using palladium-catalyzed Suzuki-Miyaura cross-coupling. Reaction conditions include bis(triphenylphosphine)palladium(II) dichloride, sodium carbonate, and a 1,2-dimethoxyethane/water solvent system at 90°C. Final deprotection of the TBS group with tetrabutylammonium fluoride (TBAF) in THF yields Lomibuvir with an overall purity of >95%, as assessed by high-performance liquid chromatography (HPLC).

Optimization of Synthetic Pathways for Enhanced Efficiency

Efforts to improve the synthetic route have focused on streamlining steps, reducing costly reagents, and enhancing physicochemical properties. A notable advancement involves replacing the trans-4-hydroxycyclohexane moiety with a glycine-derived amide, which simplifies synthesis while maintaining antiviral potency.

Glycine-Derived Amide Substitution

The glycine analog is introduced via a two-step process:

  • Acylation : Reaction of the thiophene core with chloroacetyl chloride in the presence of triethylamine, yielding an acyl chloride intermediate.

  • Amination : Treatment with glycine methyl ester hydrochloride and N,N-diisopropylethylamine (DIPEA) in dichloromethane, followed by saponification with lithium hydroxide to generate the free carboxylic acid.

This modification eliminates the need for stereoselective synthesis, reducing production costs by 22% while achieving comparable enzymatic inhibition (NS5B IC₅₀ = 1.8 nM vs. 1.5 nM for the original compound).

Lactam Derivative Development

Further optimization led to lactam-based analogs, inspired by structural studies of related inhibitors. Cyclization of a linear precursor using EDCl/HOBt coupling reagents in dichloromethane produces a six-membered lactam ring, enhancing metabolic stability (Figure 1).

Table 1: Comparative Analysis of Lomibuvir and Optimized Analogs

ParameterLomibuvir (VX-222)Glycine Analog (2)Lactam Derivative (12f)
NS5B IC₅₀ (nM)1.51.80.4
Plasma Protein Binding99.2%98.5%99.2%
Rat Oral Bioavailability97%122%64%
Synthetic Steps978

Data sourced from pharmacokinetic and enzymatic studies.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

HPLC analysis using a C18 column (4.6 × 150 mm, 3.5 μm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) confirms Lomibuvir purity ≥99.5%. Critical impurities, including dehydroxy and des-bromo variants, are controlled to <0.1%.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=8.4 Hz, 1H, pyridine-H), 7.92 (s, 1H, thiophene-H), 4.25 (m, 1H, cyclohexane-H), 3.78 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z calculated for C₂₃H₂₄BrN₃O₄S [M+H]⁺: 542.0648; found: 542.0651.

Scalability and Industrial Production Considerations

Reaction Condition Optimization

Scale-up to kilogram quantities necessitated modifications:

  • Solvent Substitution : Replacement of DMF with 2-methyltetrahydrofuran (2-MeTHF) improved reaction safety (flash point 11°C vs. 58°C) and reduced residual solvent levels to <50 ppm.

  • Catalyst Recycling : Palladium recovery via activated carbon filtration achieves 85% reuse efficiency, lowering metal waste.

Crystallization-Based Purification

Final purification employs anti-solvent crystallization from ethanol/water (70:30 v/v), yielding needle-like crystals with uniform particle size (D90 < 50 μm). Process analytical technology (PAT) tools monitor crystallization kinetics in real-time, ensuring batch consistency.

Environmental and Regulatory Compliance

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : Reduced from 120 to 68 kg/kg through solvent recycling and catalytic improvements.

  • E-Factor : Improved from 42 to 19, aligning with ACS Green Chemistry Institute guidelines.

Regulatory Submissions

The synthetic route is documented in FDA Drug Master Files (DMF No. 028352), with validation batches demonstrating ≤0.15% total impurities under ICH Q3A guidelines .

Chemical Reactions Analysis

Lomibuvir undergoes various types of chemical reactions, including:

    Oxidation: Lomibuvir can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the Lomibuvir molecule.

    Substitution: Lomibuvir can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Table 1: Binding Affinities and Mechanisms

Compound NS5B Binding Site Binding Model Kd (nM) ΔTm (°C) in NS5B 1b
Lomibuvir Thumb II (TP2) Two-state induced fit 17 +3.5
Filibuvir Thumb II (TP2) 1:1 Langmuir 42 +3.0
GS-9669 Thumb II (TP2) Two-state induced fit 5.8 +3.0
Dasabuvir Palm I Single-cycle kinetics 0.8 +7.5
  • Lomibuvir vs. Filibuvir: Lomibuvir exhibits a two-state binding mechanism, while filibuvir follows a simpler 1:1 model. Lomibuvir’s affinity for NS5B 1b is 2.5-fold higher than filibuvir . Both induce minor thermal stabilization (ΔTm ~3°C) in NS5B 1b but show reduced efficacy against genotype 3a (ΔTm ≤1°C) .
  • Lomibuvir vs. GS-9669 : GS-9669 has superior binding affinity (Kd = 5.8 nM) and restricts conformational flexibility in NS5B’s β-loop and C-terminal tail more effectively than lomibuvir . Both require a two-state binding model, but GS-9669 shows reduced susceptibility to resistance mutations like M423T .

Resistance Profiles

Table 2: Key Resistance Mutations and Fold-Change in EC50

Compound Resistance Mutations Fold-Change in EC50 Clinical Impact
Lomibuvir L419S, R422K, M423T, I482L 15–108 High viral breakthrough (25% in trials)
Filibuvir M423T, I482L >100 Development halted due to resistance
GS-9669 L419M, R422K 4–10 Minimal resistance in IFN-free regimens
Dasabuvir P495A/S/L/T, V499A 10–50 Retained activity in combination therapy
  • Lomibuvir’s resistance profile is marked by mutations at L419, M423, and I482, which reduce binding affinity by altering thumb II pocket geometry . In contrast, GS-9669 maintains potency against M423T mutants, with only a 4-fold increase in EC50.

Pharmacokinetics and Selectivity

Table 3: Pharmacokinetic Parameters in Preclinical Models

Compound Plasma Protein Binding (%) Oral Bioavailability (%) Clearance (L/h/kg)
Lomibuvir 85–90 >30 0.12
GS-9669 75–80 >50 <0.09
Filibuvir 70–75 20–30 0.26 (rat)
  • Lomibuvir’s higher plasma protein binding (85–90%) necessitates higher doses compared to GS-9669, which achieves equivalent antiviral effects at 2–4-fold lower plasma concentrations .

Clinical Efficacy

  • Lomibuvir : In phase 2 trials, combination therapy with telaprevir (protease inhibitor) resulted in 25% viral breakthrough due to resistance mutations .
  • Dasabuvir : Achieved 96% SVR in combination with ombitasvir/paritaprevir/ritonavir, highlighting its higher barrier to resistance .

Biological Activity

Lomibuvir is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) polymerase, specifically targeting the thumb site of the NS5B polymerase. Its biological activity has been explored through various studies, revealing its potential in treating HCV and other viral infections.

Lomibuvir operates by inhibiting the transition from the initiation to elongation phase of RNA synthesis in viral replication. This mechanism is characterized by:

  • Inhibition of RNA Synthesis : Lomibuvir does not block the initiation or elongation of RNA synthesis directly but slows down the transition between these phases, leading to an increase in abortive RNA products during HCV replication .
  • Interaction with Viral Proteins : It has shown strong interactions with viral proteins, including NSP3 and envelope glycoproteins, which are critical for viral assembly and replication .

Biological Effects and Research Findings

  • Antiviral Activity :
    • In vitro studies demonstrated that Lomibuvir exhibits antiviral effects against various viruses, including chikungunya virus (CHIKV) and dengue virus (DENV). It was part of a screening involving 14 FDA-approved drugs, showing significant activity against CHIKV .
    • The compound has been tested alongside other antivirals, revealing its potential for combination therapies, especially in chronic HCV infections where it was used in conjunction with protease inhibitors like telaprevir .
  • Cellular Interactions :
    • Lomibuvir modulates cellular gene expression, influencing factors such as c-myc and p53. It can repress CDKN1A, disrupting normal cell cycle regulation and potentially affecting tumor growth dynamics .
    • It interacts with dendritic cells, leading to a down-regulation of T-lymphocyte proliferation, which may have implications for immune response modulation .

Clinical Trials and Case Studies

Lomibuvir has undergone several clinical trials to evaluate its efficacy in treating chronic HCV:

  • Phase 2 Trials : Clinical trials have shown that Lomibuvir can lead to significant viral breakthroughs when combined with other antiviral agents without the need for interferon or ribavirin .
  • Efficacy Against Genotype Variants : Studies indicated variable responses based on HCV genotypes, with certain mutations conferring resistance to treatment regimens including Lomibuvir .

Data Summary

The following table summarizes key findings from research studies on Lomibuvir's biological activity:

Study/TrialVirus TargetedMechanismKey Findings
Punekar et al. (2022)CHIKVInhibition of viral replicationSignificant antiviral activity observed in vitro; potential for co-infection treatment
FDA Clinical TrialsHCVNNI targeting NS5B polymeraseDemonstrated efficacy in reducing viral load; significant breakthroughs noted in combination therapy
Kinetic StudiesHCVTransition inhibitionLomibuvir slows transition from initiation to elongation in RNA synthesis; increases abortive RNA products

Q & A

Q. What is the molecular mechanism of action of Lomibuvir against HCV NS5B polymerase?

Lomibuvir selectively inhibits HCV NS5B polymerase by binding to the thumb pocket 2 domain (a non-nucleoside allosteric site), with a dissociation constant (Kd) of 17 nM . It preferentially suppresses RNA elongation rather than de novo RNA synthesis, as demonstrated in subgenomic replicon assays (EC₅₀ = 5.2 nM for genotype 1b/Con1) . Methodologically, surface plasmon resonance (SPR) and enzymatic assays are critical for validating binding kinetics and inhibition specificity .

Q. How is the EC₅₀ of Lomibuvir determined in HCV replication studies?

EC₅₀ values are derived from dose-response curves using HCV subgenomic replicons (e.g., genotype 1b/Con1) in Huh-7 hepatoma cells. Replicon RNA levels are quantified via RT-qPCR or luciferase reporter assays after 48–72 hours of drug treatment. Lomibuvir’s EC₅₀ of 5.2 nM reflects its potency in suppressing viral RNA synthesis . Parallel cytotoxicity assays (e.g., MTT) ensure selective antiviral activity .

Q. What experimental models are suitable for studying Lomibuvir’s antiviral activity?

Key models include:

  • Subgenomic replicons : For genotype-specific efficacy profiling (e.g., 1b/Con1 vs. 3a) .
  • Enzymatic assays : Recombinant NS5B polymerase assays to measure RNA synthesis inhibition .
  • Resistance selection studies : Long-term replicon passaging under Lomibuvir pressure to identify mutations (e.g., L419S, R422K) .
  • Biophysical methods : Hydrogen/deuterium exchange (HDX-MS) to map conformational changes induced by Lomibuvir binding .

Advanced Research Questions

Q. How do resistance-associated mutations (e.g., L419S, M423T) affect Lomibuvir’s binding and efficacy?

Mutations in NS5B thumb domain residues (e.g., L419, M423, I482) reduce Lomibuvir’s binding affinity by destabilizing interactions with thumb pocket 2. For example, L419S increases Kd by >10-fold in SPR assays and elevates EC₅₀ in replicon models . Resistance profiling involves:

  • Site-directed mutagenesis : Introducing mutations into replicons or recombinant NS5B.
  • SPR binding kinetics : Comparing mutant vs. wild-type Kd and Bmax values .
  • Replicon fitness assays : Assessing viral replication capacity in the presence of mutations .

Q. What biophysical evidence supports Lomibuvir’s allosteric inhibition of NS5B polymerase dynamics?

HDX-MS studies reveal that Lomibuvir rigidifies NS5B by reducing solvent accessibility in the thumb domain (residues 419–486) and palm domain (residues 345–360). This suppression of conformational dynamics correlates with enzymatic inhibition, as shown by reduced RNA synthesis rates in stopped-flow assays . Comparative studies with other thumb site II inhibitors (e.g., Filibuvir, GS-9669) highlight Lomibuvir’s superior rigidification effect .

Q. How can researchers resolve contradictions between Lomibuvir’s binding affinity and functional inhibition in NS5B truncation mutants?

Truncation of NS5B’s C-terminal tail (Δ21 or Δ55 constructs) abolishes enzymatic inhibition despite retained Lomibuvir binding, as shown by SPR and thermal shift assays. This suggests that allosteric inhibition requires intact structural elements (e.g., β-loop) for communication between thumb and catalytic sites. Researchers should:

  • Use full-length NS5B in functional assays.
  • Combine HDX-MS with mutagenesis to identify critical inter-domain interactions .

Q. What methodologies validate Lomibuvir’s off-target effects in non-HCV systems (e.g., SARS-CoV-2, colorectal cancer)?

  • SARS-CoV-2 : Measure viral RNA reduction (e.g., 1-log decrease at 6.25 µM) via plaque assays and RT-qPCR in Vero E6 cells. Molecular docking predicts weak binding to SARS-CoV-2 Mpro (Glide score = -7.86) .
  • Cancer : Assess apoptosis (e.g., caspase-3 activation) and cell cycle arrest (S-phase blockade) in colorectal cancer cell lines (e.g., HCT-116) at 5–20 µM .

Methodological Considerations

Q. How should researchers design dose-ranging studies for Lomibuvir in combination therapies?

Use factorial experimental designs to evaluate additive/synergistic effects with direct-acting antivirals (DAAs). For example:

  • Fixed-ratio combinations : Calculate combination indices (CI) via the Chou-Talalay method.
  • Resistance prevention : Co-administer Lomibuvir with protease inhibitors (e.g., Telaprevir) to delay resistance emergence .

Q. What statistical approaches are recommended for analyzing Lomibuvir’s antiviral data?

  • Dose-response curves : Fit data to a four-parameter logistic model (variable slope) using software like GraphPad Prism.
  • Resistance studies : Apply Fisher’s exact test to compare mutation frequencies in drug-treated vs. control replicons.
  • HDX-MS data : Use ANOVA with Tukey’s post-hoc test to assess deuterium uptake differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.